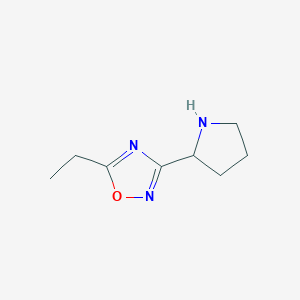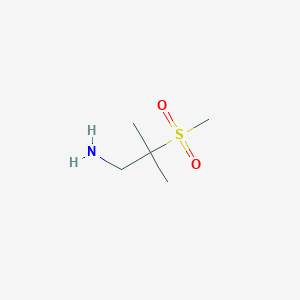![molecular formula C14H17F3N2O2 B1527628 Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate CAS No. 801306-50-3](/img/structure/B1527628.png)
Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Übersicht
Beschreibung
Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate is a chemical compound with the molecular formula C14H17F3N2O2 . It is a useful research chemical . This compound belongs to the class of organic compounds known as 4-benzylpiperidines, which are organic compounds containing a benzyl group attached to the 4-position of a piperidine .
Molecular Structure Analysis
The molecular structure of Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate is characterized by a pyrrolidine ring, a common nitrogen heterocycle . The trifluoromethyl group and the pyridine moiety contribute to the unique physicochemical properties of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate are not detailed in the literature, trifluoromethylpyridines are known to be used in various chemical reactions in the agrochemical and pharmaceutical industries .Wissenschaftliche Forschungsanwendungen
C–H Activation in Organic Synthesis
The compound serves as a crucial intermediate in ruthenium-catalyzed C–H activation processes. The trifluoromethyl group in the 3-position of the pyridine ring is essential to prevent bis-arylation, allowing for selective mono-arylation of piperidines. This highly selective transformation is pivotal in synthesizing α-arylated cyclic amines, which are valuable building blocks in medicinal chemistry .
Development of Antifungal Agents
Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate has been utilized in the synthesis of N-substituted pyridinyl derivatives that exhibit antifungal activities. Some derivatives have shown significant inhibition activities against certain fungi, outperforming commercial fungicides .
Inhibitors in Fibrosis Models
Derivatives of this compound have been explored as potential inhibitors in liver fibrosis models. By modifying the pyridine moiety, researchers have developed molecules that can inhibit collagen synthesis, which is a key factor in the development of fibrosis .
Zukünftige Richtungen
Trifluoromethylpyridines and their derivatives have found significant applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds, including Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate, will be discovered in the future .
Eigenschaften
IUPAC Name |
ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c1-2-21-13(20)10-5-8-19(9-6-10)12-11(14(15,16)17)4-3-7-18-12/h3-4,7,10H,2,5-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVIVZNMWIIJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine](/img/structure/B1527552.png)
![{4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol](/img/structure/B1527556.png)


![[1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1527559.png)

![3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1527562.png)

